molecular formula C5H5N3S B1270446 5-Amino-3-methyl-isothiazole-4-carbonitrile CAS No. 41808-35-9

5-Amino-3-methyl-isothiazole-4-carbonitrile

Cat. No. B1270446
Key on ui cas rn: 41808-35-9
M. Wt: 139.18 g/mol
InChI Key: PJQFZPWSFDVYIF-UHFFFAOYSA-N
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Patent
US07498333B2

Procedure details

To a stirred solution of (2E)-3-amino-2-cyanobut-2-enethioamide (method 3) (111 g, 0.78 mol) in methanol (2 L) was added dropwise 200 ml of 35% hydrogen peroxide over a period of 30 min. After the completion of the addition the mixture was stirred at 60° C. for 3 h after which the TLC showed the completion of the reaction. The reaction mixture was evaporated to 300 ml in a rotary evaporator and cooled in an ice-bath. The crystallized product was filtered off and washed with isopropyl alcohol (100 ml) and dried in vacuum at 50° C. overnight to provide 5-amino-3-methylisothiazole-4-carbonitrile (105.63 g, 96%) as a light yellow crystalline solid. 1H NMR (300 MHz, DMSO-d6) δ 2.24 (s, 3H), 8.00 (bs, 2H).
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:9])=[C:3](\[C:7]#[N:8])/[C:4](=[S:6])[NH2:5].OO>CO>[NH2:5][C:4]1[S:6][N:1]=[C:2]([CH3:9])[C:3]=1[C:7]#[N:8]

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
N/C(=C(/C(N)=S)\C#N)/C
Name
Quantity
200 mL
Type
reactant
Smiles
OO
Name
Quantity
2 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 3 h after which the TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the addition the mixture
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to 300 ml in a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
The crystallized product was filtered off
WASH
Type
WASH
Details
washed with isopropyl alcohol (100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=NS1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 105.63 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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